4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine
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Overview
Description
4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A][1,3,5]triazines
Preparation Methods
The synthesis of 4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine typically involves the construction of the pyrazolo[1,5-A][1,3,5]triazine ring system. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanogen bromide in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit enzymes such as kinases, leading to the disruption of signaling pathways essential for cell growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:
4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-A][1,3,5]triazine: This compound has additional halogen substituents, which may enhance its biological activity.
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in their substituents and electronic properties, leading to different applications in materials science and biology.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-8-methylpyrazolo[1,5-a][1,3,5]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-10-11-5(4)8-3-9-6(11)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQENLBLNVQXNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CN=C(N2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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